molecular formula C17H12F2N4O2 B15000617 3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B15000617
M. Wt: 342.30 g/mol
InChI Key: WXFJHWPFVSQDTQ-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound characterized by its unique imidazo[1,5-b][1,2,4]triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable triazole precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE stands out due to its unique imidazo[1,5-b][1,2,4]triazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C17H12F2N4O2

Molecular Weight

342.30 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H12F2N4O2/c18-12-3-1-11(2-4-12)9-22-16(24)20-15-10-21(17(25)23(15)22)14-7-5-13(19)6-8-14/h1-8H,9-10H2

InChI Key

WXFJHWPFVSQDTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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